Cas no 895462-87-0 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide)
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide
- Propanamide, N-[4-(1,3-benzodioxol-5-yl)-2-thiazolyl]-3-[(4-methylphenyl)thio]-
- AKOS024657987
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
- N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
- N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
- F2537-0335
- 895462-87-0
-
- Inchi: 1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-9-8-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-12-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
- InChI Key: PSTYGMOLNQUJBX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)CCC(NC1=NC(=CS1)C1C=CC2=C(C=1)OCO2)=O
Computed Properties
- Exact Mass: 398.07588479g/mol
- Monoisotopic Mass: 398.07588479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 8.93±0.50(Predicted)
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA68660-1mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | BA68660-5mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | BA68660-10mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 10mg |
$291.00 | 2024-04-19 | ||
| A2B Chem LLC | BA68660-25mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 25mg |
$360.00 | 2024-04-19 | ||
| A2B Chem LLC | BA68660-50mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 50mg |
$504.00 | 2024-04-19 | ||
| Life Chemicals | F2537-0335-2μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2537-0335-5μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-0335-10μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2537-0335-20μmol |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2537-0335-1mg |
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide |
895462-87-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide
Professional Introduction to Compound with CAS No. 895462-87-0 and Product Name: N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide
The compound with the CAS number 895462-87-0 and the product name N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The synthesis and characterization of this compound have been meticulously designed to explore its pharmacological properties, particularly in the context of therapeutic applications.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit a wide range of biological activities. The structural framework of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide incorporates several key pharmacophoric elements that are known to contribute to its biological efficacy. The presence of a benzodioxole moiety, a thiazole ring, and a sulfanyl group attached to a propanamide backbone creates a complex molecular environment that can interact with various biological targets.
One of the most compelling aspects of this compound is its potential as an inhibitor of certain enzymes that are involved in inflammatory pathways. The benzodioxole moiety, in particular, has been shown to possess anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. This is a critical target in the development of drugs for conditions such as arthritis and other inflammatory disorders. Additionally, the thiazole ring is known to have antimicrobial and antifungal properties, making this compound a promising candidate for the treatment of infectious diseases.
The sulfanyl group in the structure of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide further enhances its biological activity by contributing to its binding affinity for specific protein targets. This group is often found in bioactive molecules and has been associated with various pharmacological effects, including pain relief and neuroprotective properties. The combination of these structural elements suggests that this compound may have multiple therapeutic applications.
Recent studies have also highlighted the importance of molecular diversity in drug discovery programs. The unique scaffold of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide provides a rich foundation for further chemical modification and optimization. By exploring different derivatives of this compound, researchers can fine-tune its pharmacological profile to enhance its efficacy and reduce potential side effects. This approach aligns with the current trends in medicinal chemistry where structure-based drug design plays a crucial role.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed transformations have been utilized to construct the complex core structure efficiently.
In terms of biological evaluation, preliminary studies have shown promising results regarding the anti-inflammatory activity of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-3-(4-methylphenyl)sulfanylpropanamide. In vitro assays have demonstrated its ability to inhibit COX enzymes at concentrations comparable to those observed with existing anti-inflammatory drugs. Additionally, cell-based assays have revealed significant reductions in pro-inflammatory cytokine production when treated with this compound.
The potential therapeutic applications of this compound extend beyond anti-inflammation. Its structural features also suggest activity against other disease-related pathways, such as pain signaling and neurodegeneration. The benzodioxole moiety has been implicated in modulating neurotransmitter receptors, which could make this compound relevant for treating neurological disorders. Furthermore, the sulfanyl group's interaction with specific protein targets may contribute to its potential use in oncology research.
The development of novel drug candidates requires a comprehensive understanding of their chemical properties and interactions with biological systems. Computational methods such as molecular docking and molecular dynamics simulations have been employed to gain insights into how N-4-(2H-1,3-benzodioxol -5 -yl)-1 , 3 -thiazol - 2 - yl - 3 - ( 4 - methylpheny l ) sulfany lprop an amide interacts with its intended targets. These studies provide valuable information for optimizing its pharmacokinetic profile and improving its overall efficacy.
The future direction of research on this compound will likely involve both preclinical and clinical studies to validate its therapeutic potential. Preclinical trials will focus on evaluating its safety profile and pharmacokinetic properties in animal models. These studies will provide critical data for determining appropriate dosing regimens and identifying any potential adverse effects before human testing.
In conclusion, the compound with CAS number 895462 - 87 - 0 and product name N - 4 - ( 2 H - 1 , 3 - b enz odiox ol - 5 - yl ) - 1 , 3 - thia z ol - 2 - yl - 3 - ( 4 - me thy lphen ylsulfany l) pro pan am ide represents a significant advancement in medicinal chemistry research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in therapeutic applications. As research continues to uncover new insights into its pharmacological properties, this compound holds great potential for contributing to the development of novel treatments for various diseases.
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